molecular formula C25H25ClN2O2 B13769525 6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride CAS No. 66147-38-4

6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride

Katalognummer: B13769525
CAS-Nummer: 66147-38-4
Molekulargewicht: 420.9 g/mol
InChI-Schlüssel: YAVSBLOQAJTDGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride typically involves a multi-step process. One common method starts with the preparation of 6-phenylhexanoic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride . The acid chloride is then reacted with 9-aminoacridine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride involves its interaction with DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis . Additionally, the compound may interact with other molecular targets and pathways involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride is unique due to its specific structure, which allows it to effectively intercalate into DNA and inhibit topoisomerase II. This makes it a promising candidate for anticancer therapy, particularly in cases where other acridine derivatives may be less effective .

Eigenschaften

CAS-Nummer

66147-38-4

Molekularformel

C25H25ClN2O2

Molekulargewicht

420.9 g/mol

IUPAC-Name

6-[4-(acridin-10-ium-9-ylamino)phenyl]hexanoic acid;chloride

InChI

InChI=1S/C25H24N2O2.ClH/c28-24(29)13-3-1-2-8-18-14-16-19(17-15-18)26-25-20-9-4-6-11-22(20)27-23-12-7-5-10-21(23)25;/h4-7,9-12,14-17H,1-3,8,13H2,(H,26,27)(H,28,29);1H

InChI-Schlüssel

YAVSBLOQAJTDGP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)NC4=CC=C(C=C4)CCCCCC(=O)O.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.